4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H10Cl3NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique chemical structure, which includes three chlorine atoms and a methyl group, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
- 4-methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide
- 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
Uniqueness
4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is unique due to the presence of three chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications, distinguishing it from other benzenesulfonamide derivatives .
Properties
Molecular Formula |
C13H10Cl3NO2S |
---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
4-methyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-4-9(5-3-8)20(18,19)17-13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 |
InChI Key |
KFQUJMJPSRXFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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